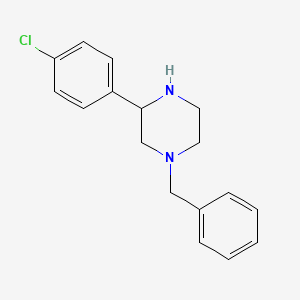

1-Benzyl-3-(4-chlorophenyl)piperazine

Descripción general

Descripción

1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 . It does not occur naturally .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine, a compound related to 1-Benzyl-3-(4-chlorophenyl)piperazine. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(4-chlorophenyl)piperazine consists of a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group . The substituted piperazines are dibasic amines with no stereoisomers .Physical And Chemical Properties Analysis

The density of 1-Benzyl-3-(4-chlorophenyl)piperazine is predicted to be 1.156±0.06 g/cm3, and its boiling point is predicted to be 411.3±45.0 °C .Aplicaciones Científicas De Investigación

Pharmacology

Piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, are known to have various pharmacological effects. They are often used as intermediates in the synthesis of a range of therapeutic compounds .

Antitumor Activity

Some piperazine derivatives have been found to exhibit antitumor activity. They can be used in the development of potential anticancer drugs .

Antifungal Activity

Piperazine derivatives also show promise in the field of antifungal research. They can be used in the creation of compounds to combat fungal infections .

Antidepressant Activity

Certain piperazine compounds have been associated with antidepressant effects. This makes them valuable in the research and treatment of mood disorders .

Antiviral Activity

Piperazine derivatives have been found to possess antiviral properties. They can be used in the development of antiviral drugs .

Chemical Analysis

Piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, are often used in chemical analysis due to their unique properties. They can be used in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Illicit Use

While not a positive application, it’s important to note that some piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, have been associated with illicit use. They are sometimes found in illegal substances due to their stimulant effects .

Chemical Synthesis

Piperazines serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .

Mecanismo De Acción

Target of Action

1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic substance that has been found to have affinity for certain neurotransmitter receptor binding sites in human brain membranes . The primary targets of this compound are the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors .

Mode of Action

The compound interacts with its targets by acting as an agonist at the serotonin receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological processes .

Biochemical Pathways

Upon activation of the serotonin receptors, a series of biochemical reactions are triggered within the cell. These reactions can lead to various downstream effects, such as the release of other neurotransmitters, changes in neural firing rates, and alterations in gene expression .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The activation of serotonin receptors by 1-Benzyl-3-(4-chlorophenyl)piperazine can lead to a variety of molecular and cellular effects. These may include changes in neuronal activity, alterations in the release of other neurotransmitters, and modifications in cellular signaling pathways . These changes can ultimately influence behaviors and physiological processes regulated by the serotonin system, such as mood, appetite, and sleep .

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(4-chlorophenyl)piperazine can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors such as temperature and pH .

Propiedades

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXSFGLOJGTBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-chlorophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1467538.png)

![3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1467543.png)

![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine](/img/structure/B1467545.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)

amine](/img/structure/B1467550.png)

![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467552.png)